Z-Leu-Arg-7-Amino-4-Methylcoumarin

Vue d'ensemble

Description

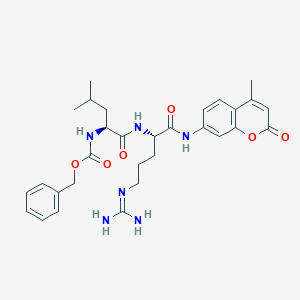

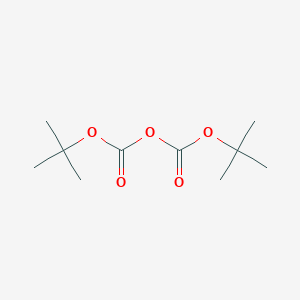

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a fluorescent substrate for cathepsin L, S, and V, human tissue kallikrein, and the falcipains I-III . It is the preferred substrate for falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum, one of the most promising targets for antimalarial drug design .

Molecular Structure Analysis

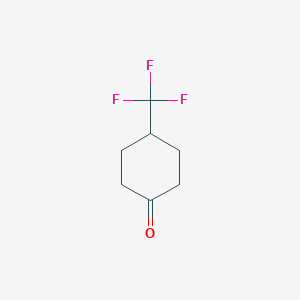

The molecular structure of Z-Leu-Arg-7-Amino-4-Methylcoumarin is consolidated by an intramolecular O—H…O hydrogen bond. The crystal structure is stabilized by π–π interactions between the benzene rings . The peptide substrate contains a highly fluorescent 7-amino-4-methyl coumarin (AMC) group that is efficiently quenched by the amide bond formed between its amino group and the carboxyl group of the Arg residue .

Chemical Reactions Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin can be used to measure the activities of peptidases that are capable of cleaving the amide bond, causing an increase in fluorescence . It has been used as a cathepsin B substrate in zymography analysis of protease in feces extract and in cathepsin B activity assay .

Physical And Chemical Properties Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (20 mg/mL), clear, colorless to faintly yellow . Its fluorescence properties are λex 290 nm; λem 390 nm (buffer pH 7.1) and λex 290 nm; λem 437 nm (Reaction product) .

Applications De Recherche Scientifique

Scientific Field

Application in Molecular Biology

Scientific Field

Application in Pharmacology

Scientific Field

Application in Immunology

Scientific Field

Application in Pathology

Scientific Field

Application in Parasitology

Scientific Field

- Technical Details: The assays are performed under conditions that mimic the host environment. Results: The effectiveness of Z-LR-AMC as a substrate for falcipains aids in the development of antimalarial drugs .

Application in Enzymology

Scientific Field

Application in Cell Biology

Scientific Field

Application in Neurobiology

Scientific Field

Application in Oncology

Scientific Field

Application in Orthopedics

Scientific Field

Application in Hematology

Scientific Field

These applications demonstrate the broad utility of Z-Leu-Arg-7-Amino-4-Methylcoumarin in scientific research, spanning various fields and providing critical insights into enzyme function and regulation . Its role as a fluorogenic substrate makes it a valuable tool for real-time and kinetic studies of protease activity. The detailed methods and quantitative results obtained from these applications contribute significantly to our understanding of biological processes and disease mechanisms.

Application in Proteomics

Scientific Field

Application in Drug Discovery

Scientific Field

Application in Food Science

Scientific Field

Application in Environmental Science

Scientific Field

Application in Veterinary Medicine

Scientific Field

Application in Plant Biology

Scientific Field

These additional applications further illustrate the wide-ranging use of Z-Leu-Arg-7-Amino-4-Methylcoumarin in scientific research. Its role as a fluorogenic substrate is crucial for studying protease activity across diverse fields, contributing to advancements in health, environmental science, and more . The detailed methodologies and outcomes from these applications are instrumental in enhancing our understanding of biological and environmental systems.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-Arg-7-Amino-4-Methylcoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)